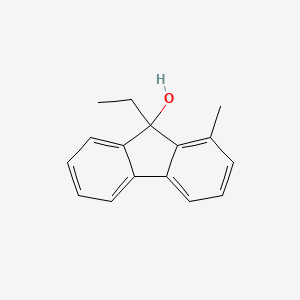
9-Ethyl-1-methyl-9H-fluoren-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-1-methyl-9H-fluoren-9-OL is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethyl group and a methyl group attached to the fluorene core, along with a hydroxyl group at the 9th position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-methyl-9H-fluoren-9-OL typically involves the reaction of 9-fluorenone with ethyl and methyl substituents under specific conditions. One common method includes the reduction of 9-fluorenone using sodium borohydride in the presence of ethanol. The reaction proceeds as follows:
- Dissolve 9-fluorenone in warm ethanol.
- Add sodium borohydride solution dropwise to the mixture.
- Allow the reaction to proceed until the color changes from yellow to white, indicating the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1-methyl-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ethyl-1-methyl-9H-fluoren-9-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted fluorenes with different functional groups.
Scientific Research Applications
9-Ethyl-1-methyl-9H-fluoren-9-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a wake-promoting agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Ethyl-1-methyl-9H-fluoren-9-OL is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. Its lipophilicity suggests that it may penetrate cell membranes and exert its effects intracellularly . Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenol: A hydroxyl derivative of fluorene with similar chemical properties.
9-Hydroxyfluorene: Another hydroxyl derivative with a different substitution pattern.
9-Methyl-9H-fluoren-9-OL: A methyl-substituted derivative with distinct reactivity.
Uniqueness
9-Ethyl-1-methyl-9H-fluoren-9-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications.
Properties
CAS No. |
69983-19-3 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9-ethyl-1-methylfluoren-9-ol |
InChI |
InChI=1S/C16H16O/c1-3-16(17)14-10-5-4-8-12(14)13-9-6-7-11(2)15(13)16/h4-10,17H,3H2,1-2H3 |
InChI Key |
SPBZKZCZIQOFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC(=C31)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















